REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[C:9](Cl)[CH:8]=[C:7]2[C:3]=1[CH2:4][CH:5]([CH3:13])[C:6]2=O.[BH4-].[Na+].Cl>C1COCC1.CO>[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][C:5]([CH3:13])=[CH:6]2 |f:1.2,4.5|
|
Name
|
|
Quantity
|
116 g
|
Type
|
reactant
|
Smiles
|
BrC1=C2CC(C(C2=CC(=C1)Cl)=O)C
|
Name
|
|
Quantity
|
38.3 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
THF methanol
|
Quantity
|
950 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO
|
Name
|
ice
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
indenes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
colorless solid
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with 3×300 ml of methyl-tert-butyl ether
|
Type
|
EXTRACTION
|
Details
|
This combined extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over K2CO3
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
ADDITION
|
Details
|
To the residue 1500 ml of toluene were added
|
Type
|
ADDITION
|
Details
|
the resulting toluene solution was treated with catalytic amount of pTolSO3H (ca. 2 g) for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
Then this mixture was cooled to room temperature
|
Type
|
WASH
|
Details
|
This column was additionally eluted with 250 ml of toluene
|
Type
|
EXTRACTION
|
Details
|
The combined extract
|
Type
|
CUSTOM
|
Details
|
was evaporated to dryness
|
Type
|
DISTILLATION
|
Details
|
Fractional distillation
|
Type
|
CUSTOM
|
Details
|
gave
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |